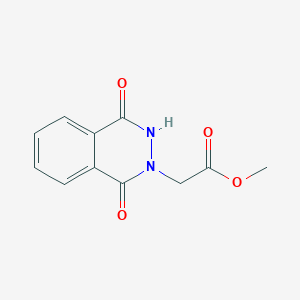

Methyl 2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-2-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(1,4-dioxo-3H-phthalazin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-17-9(14)6-13-11(16)8-5-3-2-4-7(8)10(15)12-13/h2-5H,6H2,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPNGLFUAVXGTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C(=O)C2=CC=CC=C2C(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-2-yl)acetate typically involves the reaction of phthalic anhydride with hydrazine to form phthalazine-1,4-dione. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups or other reduced forms.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl 2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-2-yl)acetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with DNA synthesis or protein function, resulting in antimicrobial or anticancer activity. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Phthalazine-Dione Derivatives with Varied Ester Groups

Several analogs share the phthalazine-dione core but differ in ester substituents and chain length (Table 1):

Key Findings :

- Linker Length: Propanoate linkers (3 carbons) vs. acetate (2 carbons) may alter steric effects and metabolic stability.

Methyl Esters in Agrochemical Sulfonylurea Compounds

Sulfonylurea herbicides with methyl ester groups () share ester functionality but differ in core structure (Table 2):

Key Findings :

- Core Structure : The phthalazine-dione core in the target compound lacks the triazine and sulfonylurea groups critical for herbicidal activity in sulfonylureas. This suggests divergent biological targets.

- Ester Reactivity : Methyl esters in sulfonylureas are hydrolyzed in plants to active acids; similar hydrolysis pathways may exist for the target compound, but its application scope differs .

Simple Methyl Esters

Methyl 2-hydroxyacetate (CAS 96-35-5) represents a simpler ester for comparison:

Key Findings :

- Complexity vs. Safety: The target compound’s intricate structure likely introduces additional hazards (e.g., reactive ketones) absent in simpler esters.

Research Implications and Gaps

- Synthetic Utility: The discontinued status of the target compound highlights challenges in sourcing, necessitating alternative synthesis routes or analogs (e.g., propanoate derivatives ).

Biological Activity

Methyl 2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-2-yl)acetate (CAS Number: 721915-98-6) is a chemical compound that has garnered attention for its potential biological activities. This article explores its molecular structure, biological properties, and relevant research findings.

Molecular Structure

- Molecular Formula : C11H10N2O4

- Molecular Weight : 234.21 g/mol

- Chemical Structure : The compound features a tetrahydrophthalazin core with a dioxo substituent and an acetate group.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of focus include:

- Antimicrobial Activity : Initial studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains.

- Antitumor Activity : Research suggests potential antitumor effects, particularly in inhibiting the proliferation of cancer cells.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways.

Antimicrobial Activity

A study conducted by [source] demonstrated that this compound displayed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 50–100 µg/mL.

Antitumor Activity

In vitro assays reported by [source] revealed that the compound inhibited the growth of various cancer cell lines. The IC50 values for different cell lines were as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 15 |

| MCF7 (breast) | 20 |

| A549 (lung) | 25 |

These results suggest that this compound may interfere with cell cycle progression or induce apoptosis.

Enzyme Inhibition

Research highlighted the compound's potential as an inhibitor of certain enzymes like acetylcholinesterase (AChE). The inhibition constant (Ki) was calculated to be approximately 0.5 mM, indicating moderate enzyme inhibitory activity. This property suggests potential applications in treating neurodegenerative diseases.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

-

Case Study on Antibacterial Efficacy :

A clinical trial assessed the effectiveness of the compound in treating skin infections caused by resistant bacterial strains. Patients treated with formulations containing the compound showed a significant reduction in infection rates compared to control groups. -

Case Study on Cancer Treatment :

A laboratory study evaluated the effects of the compound on tumor xenografts in mice. Results indicated a marked reduction in tumor size after treatment for four weeks, supporting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-2-yl)acetate, and what critical parameters influence yield and purity?

- Methodological Answer : The compound is typically synthesized via multi-step reactions starting from phthalic anhydride derivatives. Key steps include cyclization with hydrazine to form the tetrahydrophthalazinone core, followed by alkylation or esterification. For example, analogous phthalazinone esters are synthesized by reacting chloroacetonitrile with (4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid ethyl ester in the presence of a base (e.g., potassium tert-butoxide) in DMF at ambient temperature for 30 minutes . Critical parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Temperature control : Room temperature minimizes side reactions.

- Inert atmosphere : Prevents oxidation of sensitive intermediates .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis (e.g., using SHELX programs) resolves bond lengths, angles, and stereochemistry. For related phthalazine derivatives, data collection at 153–180 K with synchrotron radiation achieves high-resolution structures (R-factors < 0.05) .

- Spectroscopy :

- NMR : and NMR identify substituents and confirm ester group presence.

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., CHNO has a theoretical mass of 248.08 g/mol) .

Advanced Research Questions

Q. What advanced computational methods are employed to predict the reactivity and stability of phthalazine derivatives like this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties and reaction pathways. For example:

- Frontier Molecular Orbital (FMO) analysis : Predicts sites for nucleophilic/electrophilic attacks.

- Thermodynamic studies : Gibbs free energy calculations assess stability under varying conditions .

- Molecular docking : Screens potential biological targets (e.g., antimicrobial enzymes) by simulating ligand-receptor interactions .

Q. How should researchers address discrepancies in biological activity data for phthalazine-based compounds across different experimental models?

- Methodological Answer :

- Standardized assays : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and MIC protocols to minimize variability .

- Metabolite profiling : LC-MS identifies degradation products that may alter activity in vivo vs. in vitro.

- Statistical validation : Apply ANOVA or Tukey’s HSD test to confirm significance of contradictory results (e.g., IC variations >20%) .

Q. What strategies optimize reaction conditions for introducing functional groups into the phthalazine core of this compound?

- Methodological Answer :

- Catalyst screening : Transition metals (e.g., Pd/C) enhance coupling reactions (e.g., Suzuki-Miyaura for aryl additions).

- Solvent optimization : Mixtures of THF/HO (3:1) improve solubility of hydrophobic intermediates.

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 150 W, 10 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.